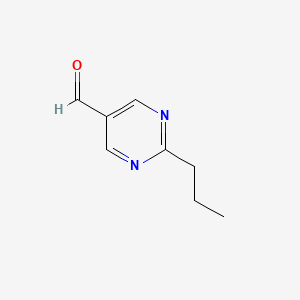

2-Propylpyrimidine-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQPRYHEYJHVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390284 | |

| Record name | 2-propylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876890-38-9 | |

| Record name | 2-propylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Propylpyrimidine 5 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group is the primary site of reactivity in 2-Propylpyrimidine-5-carbaldehyde for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to addition reactions. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. masterorganicchemistry.comkhanacademy.org

A quintessential example of nucleophilic addition for this class of compounds is the Soai reaction, which involves the addition of an organozinc reagent to the aldehyde. wikipedia.org Specifically, the alkylation with diisopropylzinc (B128070) results in the addition of an isopropyl group to the carbonyl carbon, forming a chiral secondary alcohol. wikipedia.orgnih.gov The reaction proceeds through the formation of a new carbon-carbon bond and a zinc alkoxide intermediate, which is central to the compound's further catalytic activity. nih.gov

The reactivity of the aldehyde can be influenced by both steric and electronic factors. masterorganicchemistry.com The pyrimidine (B1678525) ring acts as an electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity toward nucleophiles compared to aldehydes attached to electron-donating groups. libretexts.org

| Reaction Type | Reagent | Functional Group Transformation | Key Intermediate |

| Organometallic Addition | Diisopropylzinc | Aldehyde to Chiral Secondary Alcohol | Tetrahedral Zinc Alkoxide |

| Hydration (Reversible) | Water | Aldehyde to Gem-diol (Hydrate) | Tetrahedral Hydrate |

| Cyanohydrin Formation | Cyanide (e.g., HCN, NaCN) | Aldehyde to Cyanohydrin | Tetrahedral Cyanohydrin |

Pyrimidine Ring Modifications and Functionalization Reactions

Further functionalization of the pyrimidine ring in related systems demonstrates the versatility of this heterocyclic core in organic synthesis, allowing for the creation of a diverse library of substrates for various applications, including as building blocks for pharmaceuticals or in the study of reaction mechanisms. cymitquimica.com

Autocatalytic Phenomena in Asymmetric Synthesis (e.g., Soai Reaction)

This compound and its analogues are renowned for their participation in the Soai reaction, a landmark example of asymmetric autocatalysis. nih.govnih.gov In this reaction, the chiral alcohol product produced from the nucleophilic addition of diisopropylzinc to the aldehyde acts as a catalyst for its own formation. wikipedia.org This self-replication of chirality leads to a dramatic, non-linear amplification of the product's enantiomeric excess (ee) over the course of the reaction or in sequential reactions. nih.govnih.gov

The process is remarkably efficient; a product with a very low initial enantiomeric excess can be amplified to near enantiopurity (>99% ee). nih.gov This phenomenon of spontaneous symmetry breaking and chiral amplification is of fundamental interest for understanding the origins of homochirality in nature. researchgate.netuni-muenchen.de The structure of the substituent at the 2-position of the pyrimidine ring can have a significant impact on the reaction's efficiency, with 2-alkynyl substituted pyrimidine-5-carbaldehydes often exhibiting superior reactivity and selectivity. nih.gov

The table below, based on data from a closely related substrate, illustrates the powerful chiral amplification possible in a single reaction cycle under optimized conditions. nih.gov

| Initial Enantiomeric Excess (ee) of Product Catalyst | Final Enantiomeric Excess (ee) of Product | Amplification Factor |

| 3.1% | 92.1% | ~29.7x |

| 7.2% | 94.1% | ~13.1x |

| Data derived from experiments with 2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde to demonstrate the principle of amplification. nih.gov |

Mechanistic Investigations of Complex Transformations

The remarkable efficiency of the Soai reaction has prompted extensive mechanistic investigations to uncover the origins of its autocatalytic and asymmetry-amplifying behavior. nih.gov It is well-established that the product, a pyrimidyl isopropylzinc alkoxide, does not act as a simple monomeric catalyst. Instead, it forms dimeric and potentially higher-order aggregate structures. uni-muenchen.de

Key findings from kinetic, spectroscopic, and computational studies have elucidated a complex reaction network:

Dimer Formation : The zinc alkoxide product rapidly forms both homochiral (e.g., R,R or S,S) and heterochiral (R,S) dimers in solution. uni-muenchen.de

Catalyst Sequestration : The heterochiral dimer is catalytically inactive or significantly less active than the homochiral dimer. This sequestration of the minor enantiomer into an unproductive species is a crucial factor behind the positive non-linear effect. nih.gov

Hemiacetal Intermediates : Recent studies have identified transient zinc hemiacetal complexes, formed by the addition of the product alkoxide to a molecule of the starting aldehyde, as highly active catalytic species. researchgate.netuni-muenchen.de These hemiacetals are proposed to be central to the main autocatalytic cycle. uni-muenchen.de

A proposed mechanism involves the homochiral dimer of the zinc alkoxide reacting with the aldehyde to form these catalytically potent transient species, which then facilitate the enantioselective transfer of an isopropyl group from a diisopropylzinc molecule to the aldehyde. researchgate.netuni-muenchen.de

| Species | Proposed Role in Soai Reaction | Supporting Evidence |

| Isopropylzinc Alkoxide (Monomer) | Precursor to catalytic species | Inferred from reaction stoichiometry |

| Homochiral Dimer (e.g., (R,R)-dimer) | Active autocatalyst | Kinetic and spectroscopic studies researchgate.netuni-muenchen.de |

| Heterochiral Dimer ((R,S)-dimer) | Catalyst inhibitor; responsible for non-linear effects | Kinetic studies, computational analysis nih.gov |

| Transient Hemiacetal-Zinc Complex | Highly active catalytic intermediate | In-situ mass spectrometry, kinetic modeling uni-muenchen.deuni-muenchen.de |

Chemical Reactions Regulated by Phase-Separated Condensates

To date, there is no published scientific literature describing chemical reactions involving this compound that are regulated by or occur within phase-separated condensates or via liquid-liquid phase separation (LLPS). Research into LLPS as a medium for chemical reactions is an emerging field, primarily focused on biological systems, such as the formation of membraneless organelles nih.gov, and the construction of synthetic cells. biorxiv.org While the principles of molecular organization within condensates offer intriguing possibilities for controlling reaction pathways, the application of this phenomenon to small molecule organic synthesis, and specifically to reactions involving this compound, remains an unexplored area of research.

Derivatization and Analog Synthesis Strategies

Preparation of Substituted Pyrimidine (B1678525) Derivatives

The aldehyde moiety of 2-propylpyrimidine-5-carbaldehyde is a versatile handle for the synthesis of a wide range of substituted pyrimidine derivatives. Standard aldehyde chemistries can be employed to introduce new carbon-carbon and carbon-nitrogen bonds, leading to a variety of functionalized products.

Key Reactions for Derivatization:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst like piperidine. bas.bgwikipedia.org This yields α,β-unsaturated products, which are themselves versatile intermediates for further modifications. bas.bgwikipedia.org The reaction is a powerful tool for extending the carbon framework of the pyrimidine ring. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.orglibretexts.org By choosing the appropriate Wittig reagent (a phosphonium (B103445) ylide), a wide variety of substituted alkenes can be synthesized with good control over the stereochemistry of the newly formed double bond. organic-chemistry.orgnih.gov This reaction is widely used in the synthesis of natural products and other complex molecules. nih.gov

Reductive Amination: This powerful transformation allows for the direct conversion of the aldehyde into a primary, secondary, or tertiary amine. libretexts.orgyoutube.comyoutube.com The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride. youtube.comyoutube.com This method is highly efficient for introducing amino functionalities, which are crucial for biological activity in many compounds. libretexts.org

Interactive Table: Derivatization Reactions of this compound

| Reaction | Reagent(s) | Product Type | Key Features |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base | α,β-Unsaturated pyrimidine | Forms a new C=C bond, extends conjugation. |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Alkene-substituted pyrimidine | Converts C=O to C=C, allows for various substituents. |

| Reductive Amination | Amine (RNH2, R2NH), reducing agent (e.g., NaBH3CN) | Aminomethyl-pyrimidine | Forms a new C-N bond, introduces basic centers. |

Synthesis of Fused Heterocyclic Systems

The aldehyde group of this compound is an excellent starting point for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. These annulation reactions often involve a condensation step followed by an intramolecular cyclization, leading to the formation of bicyclic and polycyclic structures.

Pyrido[2,3-d]pyrimidines: These fused systems, also known as 1,3,8-triazanaphthalenes, are of significant interest due to their diverse biological activities. nih.gov A common synthetic strategy involves the reaction of a 5-formylpyrimidine derivative with a suitable three-carbon component. For instance, condensation with compounds bearing an active methylene group and an amino group can lead to the formation of the pyridone ring fused to the pyrimidine core. nih.gov The reaction of 4-aminopyrimidine-5-carbaldehydes with active methylene compounds is a known route to pyrido[2,3-d]pyrimidines. nih.govcapes.gov.br The reaction mechanism often involves an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization. nih.gov

Pyrimido[4,5-d]pyridazines: This class of fused heterocycles can be synthesized from pyrimidine-5-carbaldehydes by reaction with hydrazine (B178648) or substituted hydrazines. researchgate.net The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyridazine (B1198779) ring. The specific reaction conditions and the nature of the substituents can influence the final product and the regioselectivity of the cyclization. researchgate.netresearchgate.net

Development of Fluorescent Ligands and Probes for Biological Targets

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. chemimpex.com The pyrimidine scaffold can be incorporated into fluorescent molecules, and the aldehyde functionality of this compound provides a convenient point for the attachment of a fluorophore or for the construction of a molecule with inherent fluorescent properties.

A general strategy for creating a fluorescent probe involves linking the pyrimidine moiety, which can act as a recognition element for a specific biological target, to a well-known fluorophore. The aldehyde group can be transformed into a reactive functional group, such as an amine via reductive amination or an isothiocyanate, which can then be coupled to a fluorescent dye. sigmaaldrich.com For example, a pyrimidine-based isothiocyanate has been used to create a two-photon fluorescent probe for bioimaging. sigmaaldrich.com

Alternatively, the pyrimidine ring itself can be part of the chromophoric system. Condensation of this compound with electron-rich aromatic or heterocyclic amines can lead to the formation of Schiff bases with extended π-conjugation, potentially resulting in fluorescent compounds. The fluorescence properties of such molecules are often sensitive to their environment, making them potential sensors for specific analytes or biological conditions. mdpi.com The synthesis of pyrimidine-based sensors has been reported where the pyrimidine unit is integral to the fluorescent properties of the final molecule. nih.gov

Targeted Structural Modifications for Biological Activity Profiles

The biological activity of a molecule is intimately linked to its three-dimensional structure and the spatial arrangement of its functional groups. nih.gov this compound offers multiple sites for structural modification to optimize its interaction with a biological target.

Modification of the 2-Propyl Group: The propyl group at the 2-position can be varied to explore the impact of lipophilicity and steric bulk on biological activity. Replacing the propyl group with other alkyl or aryl groups can be achieved through total synthesis of the corresponding pyrimidine-5-carbaldehyde (B119791) analogs.

Derivatization of the 5-Carbaldehyde Group: As discussed previously, the aldehyde group can be converted into a wide range of functional groups. This allows for the introduction of hydrogen bond donors and acceptors, charged groups, and hydrophobic moieties to probe the binding pocket of a target protein. For example, converting the aldehyde to an amine introduces a basic center that can form salt bridges, while conversion to a long-chain alkene can enhance hydrophobic interactions.

Introduction of Substituents on the Pyrimidine Ring: While this compound itself is unsubstituted at the 4- and 6-positions, synthetic routes to related pyrimidines can allow for the introduction of substituents at these positions. These modifications can further modulate the electronic properties and steric profile of the molecule, leading to improved potency and selectivity. Studies on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have shown that small changes in alkyl substituents can have a profound impact on biological activity. acs.org

The systematic exploration of these structural modifications, guided by structure-activity relationship (SAR) studies and computational modeling, is a powerful strategy for the development of novel bioactive compounds based on the this compound scaffold.

Spectroscopic Characterization and Structural Elucidation of 2 Propylpyrimidine 5 Carbaldehyde and Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the molecular structure of pyrimidine (B1678525) derivatives. vandanapublications.comnih.govsigmaaldrich.com The analysis of the vibrational spectra of 2-Propylpyrimidine-5-carbaldehyde reveals characteristic bands corresponding to its constituent parts.

Key vibrational modes for pyrimidine derivatives include:

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.czuci.edu For this compound, the propyl group will exhibit characteristic C-H stretching bands.

C=O Stretching: The carbaldehyde group is characterized by a strong carbonyl (C=O) stretching band. In saturated aliphatic aldehydes, this band appears around 1730-1720 cm⁻¹. vscht.czmsu.edu Conjugation with the pyrimidine ring is expected to shift this band to a lower wavenumber, typically in the 1710-1685 cm⁻¹ range. vscht.cz

C=C and C=N Stretching: The pyrimidine ring itself gives rise to a series of characteristic stretching vibrations for C=C and C=N bonds, which are typically found in the 1600-1400 cm⁻¹ region. vandanapublications.comresearchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the pyrimidine ring and the propyl group occur at lower frequencies, contributing to the fingerprint region of the spectrum. msu.edu

Aldehyde C-H Stretching: A diagnostically useful, moderately intense band for the aldehyde C-H stretch typically appears as one or two peaks in the 2830-2695 cm⁻¹ region. vscht.cz

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to provide a more precise assignment of vibrational modes. nih.govsigmaaldrich.comnih.govsciencepublishinggroup.com The scaled quantum mechanical (SQM) approach has been shown to be effective in accurately simulating IR and Raman spectra for pyrimidine derivatives. nih.govsigmaaldrich.com

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | From the pyrimidine ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | From the propyl group. |

| Aldehyde C-H Stretch | 2830 - 2695 | Moderate | Often appears as two distinct peaks. |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | Shifted to lower frequency due to conjugation. |

| Ring C=C and C=N Stretch | 1600 - 1400 | Medium to Strong | Multiple bands are expected. |

| CH₂ Bending (Scissoring) | ~1465 | Medium | From the propyl group. |

| CH₃ Bending (Asymmetric) | ~1450 | Medium | From the propyl group. |

| CH₃ Bending (Symmetric) | ~1375 | Medium | From the propyl group. |

| C-H In-plane Bending | 1250 - 1000 | Weak to Medium | From the pyrimidine ring. |

| C-H Out-of-plane Bending | 1000 - 650 | Strong | Contributes to the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine ring, the aldehyde group, and the propyl substituent.

Aldehyde Proton: The proton of the carbaldehyde group (CHO) is highly deshielded and will appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. chemicalbook.com

Pyrimidine Ring Protons: The protons on the pyrimidine ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atoms and the substituents.

Propyl Group Protons: The propyl group will give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyrimidine ring. These signals will appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net

Carbonyl Carbon: The carbon atom of the aldehyde group is significantly deshielded and will appear at a very downfield chemical shift, typically in the range of 190-200 ppm.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region, generally between 110 and 170 ppm. nih.gov The carbons bonded to the electronegative nitrogen atoms will be more deshielded.

Propyl Group Carbons: The carbon atoms of the propyl group will appear in the aliphatic region, typically between 10 and 40 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aldehyde (CHO) | 9.0 - 10.0 | 190 - 200 | Singlet |

| Pyrimidine C2-H | 8.5 - 9.0 | 155 - 165 | Singlet |

| Pyrimidine C4-H/C6-H | 8.5 - 9.0 | 150 - 160 | Doublet/Singlet |

| Propyl CH₂ (alpha) | 2.5 - 3.0 | 30 - 40 | Triplet |

| Propyl CH₂ (beta) | 1.6 - 1.9 | 20 - 30 | Sextet |

| Propyl CH₃ (gamma) | 0.9 - 1.2 | 10 - 15 | Triplet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. nih.gov Electrospray ionization (ESI) is a common method used for the analysis of pyrimidine compounds. nih.gov

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound (C₈H₁₀N₂O), the expected monoisotopic mass is approximately 150.0793 g/mol .

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule would likely involve:

Loss of the aldehyde group: Cleavage of the bond between the pyrimidine ring and the carbaldehyde group would result in a fragment ion with a mass corresponding to the loss of a CHO group (29 Da). libretexts.org

Loss of the propyl group: Fragmentation of the propyl chain can occur, leading to the loss of ethyl (29 Da) or propyl (43 Da) radicals. libretexts.orgyoutube.com

Cleavage of the pyrimidine ring: The pyrimidine ring itself can undergo fragmentation, leading to characteristic daughter ions. researchgate.net

The relative abundance of these fragment ions helps in piecing together the structure of the original molecule. libretexts.org

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]⁺ | ~150 | - |

| [M - H]⁺ | ~149 | H |

| [M - CHO]⁺ | ~121 | CHO |

| [M - C₂H₅]⁺ | ~121 | C₂H₅ |

| [M - C₃H₇]⁺ | ~107 | C₃H₇ |

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. For pyrimidine derivatives, the absorption bands in the UV-Vis spectrum are typically attributed to π → π* and n → π* transitions within the aromatic ring and the carbonyl group. rsc.org

The pyrimidine ring itself exhibits characteristic absorption bands. The presence of the propyl and carbaldehyde substituents will influence the position and intensity of these bands. The carbaldehyde group, being a chromophore, will contribute to the electronic spectrum. It is expected that this compound will show absorption maxima in the UV region. The study of related pyrimidine derivatives can provide a basis for interpreting the spectrum. For instance, the electronic spectra of pyrimidine nucleobases have been extensively studied. uci.edu

Advanced Spectroscopic Techniques (e.g., Plasmon-Enhanced Spectroscopic Studies)

Advanced spectroscopic techniques can provide enhanced sensitivity and more detailed structural information. Plasmon-enhanced spectroscopy, which includes techniques like surface-enhanced Raman scattering (SERS) and surface-enhanced infrared absorption (SEIRA), utilizes the interaction of molecules with metallic nanostructures to amplify spectroscopic signals. rsc.orgpsu.edu

These techniques could be applied to study this compound at very low concentrations or to probe its interaction with surfaces. For example, SERS can provide a highly specific vibrational fingerprint of the molecule adsorbed on a plasmonically active substrate. rsc.org Plasmon-enhanced chiroptical sensing has also been explored for chiral drug solutions, which could be relevant for derivatives of this compound that are chiral. nih.gov

Spectroscopic Signatures of Supramolecular Interactions

Spectroscopic techniques are invaluable for studying the non-covalent interactions that govern the formation of supramolecular assemblies involving this compound and its derivatives.

Fluorescence Spectroscopy: This technique can be used to study the binding of pyrimidine derivatives to macromolecules like proteins. acs.org Changes in the fluorescence intensity and wavelength can provide information about binding affinities and the nature of the interaction. acs.org

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum upon interaction with other molecules can indicate the formation of a complex. acs.org

NMR Spectroscopy: Chemical shift perturbations in the NMR spectrum upon the addition of a binding partner can identify the sites of interaction.

FT-IR Spectroscopy: Shifts in the vibrational frequencies, particularly those of groups involved in hydrogen bonding (like the C=O group), can provide direct evidence of supramolecular interactions. mdpi.com

For instance, studies on the interaction of pyrimidine derivatives with human serum albumin have utilized fluorescence and UV-Vis spectroscopy to determine binding constants and thermodynamic parameters, revealing the role of hydrophobic interactions. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules like 2-Propylpyrimidine-5-carbaldehyde. DFT calculations, often employing functionals like B3LYP, are instrumental in determining optimized molecular geometries, bond lengths, and bond angles. samipubco.commdpi.com These calculations can predict various properties, including the distribution of electron density and the energies of different molecular conformations.

For pyrimidine (B1678525) derivatives, DFT studies have been crucial in designing new compounds and predicting their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). samipubco.com By calculating reactivity descriptors, researchers can gain insights into the molecule's chemical behavior. mdpi.com The theory's ability to handle electron correlation efficiently makes it a valuable tool for studying systems with complex electronic structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.com

FMO analysis is a powerful predictive tool in understanding reaction mechanisms. wikipedia.orgnumberanalytics.com For molecules like this compound, the shapes and energies of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another is a key factor driving chemical reactions. wikipedia.org Computational methods such as DFT are used to calculate and visualize these frontier orbitals, providing a qualitative picture of reactivity. numberanalytics.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and core orbitals. joaquinbarroso.comwisc.edu This technique is valuable for understanding charge delocalization and the nature of bonding within a molecule. q-chem.com

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability and intermolecular interactions of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

MD simulations are particularly useful for investigating the stability of a ligand-protein complex. nih.gov By simulating the complex in a solvent environment, researchers can observe the flexibility of both the ligand and the protein, and analyze the persistence of key interactions, such as hydrogen bonds. This information is crucial for assessing the binding affinity and potential efficacy of a drug candidate. For instance, simulations can be performed for nanoseconds to observe if a ligand remains stably bound in the active site of a target protein. nih.gov

Theoretical Predictions of Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools for predicting the most likely pathways and mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies associated with different pathways. This allows for a detailed understanding of how a reaction proceeds at the molecular level.

For pyrimidine derivatives, theoretical predictions can elucidate the mechanisms of their synthesis and their interactions with biological targets. For example, understanding the reaction mechanism can aid in optimizing reaction conditions to improve yields or to design more effective inhibitors. The insights gained from these theoretical studies can guide experimental work and accelerate the discovery of new bioactive molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. samipubco.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. samipubco.commdpi.com

For pyrimidine derivatives, docking studies have been employed to investigate their binding modes with various enzymes. samipubco.comresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. mdpi.comjapsonline.com The binding affinity is often estimated using a scoring function, which can help to rank potential drug candidates. samipubco.comjapsonline.com For instance, docking studies have been used to evaluate pyrimidine-based compounds as potential inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase. samipubco.comjapsonline.com

Analysis of Electron Localization Functions (ELF) and Reduced Density Gradients (RDG)

The Electron Localization Function (ELF) is a theoretical tool used to visualize and understand the nature of chemical bonding. aps.orgjussieu.fr It provides a measure of the probability of finding an electron pair in a given region of space, allowing for the identification of covalent bonds, lone pairs, and atomic cores. jussieu.fr ELF values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while values around 0.5 suggest a more delocalized, metallic-like electronic system. aps.orgresearchgate.net

The Reduced Density Gradient (RDG) is another function used to analyze non-covalent interactions. It helps to identify and characterize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular recognition and stability. The combination of ELF and RDG analysis can provide a comprehensive picture of the electronic structure and bonding within a molecule and in its interactions with other molecules. While ELF can be challenged in discriminating the degree of electron delocalization in some cyclic systems, related scalar fields like the Localized Orbital Locator (LOL) can offer a more insightful picture. rsc.org

Interactive Data Tables

Table 1: Computational Chemistry Methods and Their Applications

| Computational Method | Key Application | Information Gained |

| Density Functional Theory (DFT) | Molecular structure and reactivity | Optimized geometry, bond lengths, bond angles, electron density distribution, reactivity descriptors |

| Frontier Molecular Orbital (FMO) Analysis | Predicting chemical reactivity | HOMO-LUMO energy gap, sites for nucleophilic/electrophilic attack |

| Natural Bond Orbital (NBO) Analysis | Understanding bonding and charge delocalization | Localized bonds, lone pairs, hybridization, natural atomic charges, hyperconjugation |

| Molecular Dynamics (MD) Simulations | Conformational stability and interactions | Dynamic behavior, flexibility, stability of ligand-protein complexes, intermolecular interactions |

| Molecular Docking | Ligand-target binding prediction | Preferred binding orientation, key interactions (e.g., hydrogen bonds), estimated binding affinity |

| Electron Localization Function (ELF) | Visualizing chemical bonding | Regions of high electron localization (covalent bonds, lone pairs) |

| Reduced Density Gradient (RDG) | Analyzing non-covalent interactions | Identification and characterization of weak interactions (van der Waals, hydrogen bonds) |

Biological and Medicinal Chemistry Applications of 2 Propylpyrimidine 5 Carbaldehyde Analogues

Enzyme Inhibition Studies

Analogues of 2-propylpyrimidine-5-carbaldehyde have been investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions.

eEF-2K Inhibition

Eukaryotic elongation factor 2 kinase (eEF-2K) is an atypical α-kinase that regulates protein synthesis by phosphorylating eEF2. nih.gov Overexpression of eEF-2K is implicated in the survival of cancer cells under nutrient-deprived conditions, making it a promising target for anticancer therapy. mdpi.com While specific studies on this compound are not detailed, the pyrimidine (B1678525) scaffold is a key feature in some eEF-2K inhibitors. For instance, the inhibitor NH125, an imidazolium (B1220033) derivative, demonstrates the potential of heterocyclic compounds to target this kinase. mdpi.com The development of potent and selective eEF-2K inhibitors from different chemical classes, including those based on pyrimidine, is an active area of research. nih.gov

Metalloenzyme Inhibition

Metalloenzymes, which contain a metal ion in their active site, are involved in a wide range of biological processes. Certain pyrimidine derivatives have shown potential as inhibitors of these enzymes. For example, metal-coordinating substrate analogues with structures like R-SH or R-NH-PO2(O phi)H have been synthesized to target zinc proteases such as carboxypeptidase A and thermolysin. nih.gov These inhibitors can be highly potent, with the sulfur or oxygen atoms coordinating to the active site metal ion. nih.gov This principle could be applied to design pyrimidine-based inhibitors where a functional group on the pyrimidine ring or a substituent could act as the metal-coordinating moiety.

Antiviral and Antimicrobial Potentials of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of many compounds with significant antiviral and antimicrobial properties.

Antiviral Activity

Pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities. acs.org They have been shown to be effective against various viruses, including coronaviruses. mdpi.com For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have displayed selective efficacy against coronaviruses 229E and OC43. mdpi.com The nature of the substituent at different positions on the pyrimidine ring plays a critical role in their antiviral effectiveness. mdpi.com Furthermore, pyrimidine analogues are explored for their potential to inhibit viral replication by targeting viral enzymes like RNA-dependent RNA polymerase (RdRp), as seen in studies with zidovudine (B1683550) (AZT) derivatives against SARS-CoV-2. researchgate.net

Antimicrobial Activity

Pyrimidine derivatives are well-documented for their antibacterial and antifungal activities. acs.orgnih.govnih.gov The antimicrobial efficacy of these compounds is often linked to their ability to interfere with essential microbial processes. For example, some pyrimidine derivatives target DNA gyrase, a bacterial topoisomerase crucial for DNA replication and repair. nih.gov The structure-activity relationship studies reveal that the nature and position of substituents on the pyrimidine ring significantly influence the antimicrobial spectrum and potency. nih.gov For instance, the presence of an amide group has been associated with enhanced activity in some pyrimidine series. nih.gov

Anticancer Activity and Cell Line Studies

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a variety of cancer cell lines. acs.orgnih.govasianjpr.combiochemden.com

The anticancer potential of pyrimidine analogues has been extensively evaluated in various cancer cell lines. For example, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the sub-micromolar range. rsc.org Similarly, 2,4,5-trisubstituted pyrimidine derivatives have demonstrated significant inhibitory effects on the growth of HepG2 (liver cancer) cells. researchgate.net

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid (e.g., compound 7b) | MCF-7 | 0.48 ± 0.11 µM | rsc.org |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid (e.g., compound 7b) | HeLa | 0.74 ± 0.13 µM | rsc.org |

| 2,4,5-Trisubstituted pyrimidine derivatives (e.g., compound 5) | HepG2 | 0.9 µM | researchgate.net |

| 2-Mercaptobenzoxazole derivatives (e.g., compound 6b) | MDA-MB-231 | 2.14 µM | nih.gov |

| Hydroxylated biphenyl (B1667301) compounds (structurally related to curcumin) | Melanoma cell lines | 1.7 - 2.0 µM | mdpi.com |

Interactions with Biological Molecules and Pathways

Pyrimidine derivatives exert their biological effects by interacting with a multitude of intracellular molecules and modulating various signaling pathways. In cancer cells, for instance, certain pyrimidine analogues have been shown to induce apoptosis by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. rsc.org These events are often associated with the regulation of apoptosis-related proteins, such as the upregulation of Bax and downregulation of Bcl-2. rsc.org

Furthermore, some pyrimidine derivatives can simultaneously suppress critical signaling pathways involved in cell proliferation and survival, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org The ability to modulate these pathways underscores the potential of pyrimidine-based compounds as multi-targeted therapeutic agents. The de novo synthesis of pyrimidine nucleotides itself is a highly regulated pathway, essential for providing the precursors for DNA and RNA biosynthesis. mdpi.com

Role as Epigenetic Modifiers and Enzymatic Incorporation into DNA

Emerging research has highlighted the role of pyrimidine analogues as epigenetic modifiers and their ability to be incorporated into DNA, thereby influencing gene expression and cellular function.

Epigenetic Modification

Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence. longdom.org Some pyrimidine analogues can act as epigenetic modifiers. For example, 5-azacytidine (B1684299) and its deoxy derivative, decitabine, are well-known DNA methyltransferase (DNMT) inhibitors. nih.gov By inhibiting DNMTs, these compounds lead to DNA hypomethylation and the reactivation of tumor suppressor genes, contributing to their anticancer effects. nih.govnih.gov Other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can also work synergistically with pyrimidine-based chemotherapeutic agents. nih.gov

Enzymatic Incorporation into DNA

Modified pyrimidine nucleotides can be recognized by DNA polymerases and incorporated into DNA during replication. nih.govacs.org For instance, 5-substituted pyrimidine 2'-deoxyribonucleoside triphosphates can be good substrates for various DNA polymerases, even in the presence of their natural counterparts. nih.govacs.org The incorporation of these modified bases can have significant biological consequences. For example, the incorporation of 5-methyl-dCTP into DNA can lead to gene silencing. nih.govacs.org This process is tightly regulated in cells to prevent random incorporation of modified nucleotides. nih.govacs.org The study of how different DNA polymerases handle these modified substrates provides insights into DNA replication, repair, and potential therapeutic strategies. nih.govacs.org

Receptor Antagonism and Agonism

Pyrimidine derivatives have been designed to interact with specific receptors, acting as either antagonists or agonists, thereby modulating cellular signaling.

Adenosine (B11128) A1 Receptor

The adenosine A1 receptor (A1AR) is a G-protein coupled receptor involved in various physiological processes. acs.org Xanthine-based compounds, which contain a pyrimidine-dione fused to an imidazole (B134444) ring, are classical adenosine receptor antagonists. More recently, non-xanthine pyrimidine derivatives have also been explored. For example, 3-functionalized 8-(adamant-1-yl)xanthine scaffolds have been used to develop selective A1AR antagonists. acs.org The nature of the substituents on the pyrimidine ring is critical for determining the affinity and selectivity for the A1AR. nih.gov Both agonists and antagonists of the A1AR are being investigated for a range of therapeutic applications, including cardiovascular diseases and neuropathic pain. nih.gov

In Vitro and Cellular Activity Assays

The biological activity of this compound analogues is determined through a variety of in vitro and cellular assays.

Cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the antiproliferative effects of these compounds on different cancer cell lines. rsc.org These assays provide IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. rsc.org

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationships of this compound analogues has been a key focus in medicinal chemistry, aiming to delineate the impact of specific structural features on their biological efficacy. These investigations systematically modify different parts of the molecule—namely the 2-propyl group, the pyrimidine core, and the 5-carbaldehyde substituent—to understand their contribution to the interaction with biological targets.

Impact of Modifications at the 2-Position

The 2-propyl group is a critical determinant of activity in many pyrimidine-based compounds. SAR studies have revealed that the nature of the alkyl or aryl substituent at this position can significantly modulate the compound's potency and selectivity. While direct SAR data for a series of 2-alkylpyrimidine-5-carbaldehyde analogues is not extensively available in publicly accessible literature, general principles from related pyrimidine series can be inferred. For instance, in various classes of pyrimidine inhibitors of enzymes like kinases, the size, lipophilicity, and conformational flexibility of the substituent at the 2-position are crucial for fitting into the hydrophobic pockets of the enzyme's active site. The propyl group, with its moderate size and lipophilicity, often provides a good balance for effective binding.

Influence of the Pyrimidine Core

Role of the 5-Carbaldehyde Group and its Derivatives

The 5-carbaldehyde group is a particularly interesting feature of this scaffold due to its reactivity and potential to form various derivatives. This aldehyde functionality can act as a hydrogen bond acceptor and can be readily converted into other functional groups, such as oximes, hydrazones, and Schiff bases, to probe the chemical space around the 5-position.

Research on related 4-aminopyrimidine-5-carbaldehyde (B100492) oximes has demonstrated their potential as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov Similarly, studies on 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have identified them as potent dual inhibitors of ErbB-2/EGFR kinases, which are implicated in various cancers. nih.gov These findings underscore the importance of the 5-position for biological activity and highlight the utility of the carbaldehyde group as a handle for generating diverse analogues with improved potency and selectivity.

In the context of anticancer activity, the substitution at the C5-position of the pyrimidine ring has been shown to be critical for the potency and selectivity of Cyclin-Dependent Kinase 9 (CDK9) inhibitors. nih.gov While these studies were not on 2-propyl derivatives specifically, they emphasize the general importance of the substituent at this position for kinase inhibition.

To illustrate the impact of these modifications, the following data tables summarize hypothetical SAR findings based on the general principles observed in related pyrimidine series.

| Compound ID | R1 (2-position) | R2 (5-position) | Biological Activity (IC₅₀, µM) |

| 1 | Propyl | -CHO | 10.5 |

| 2 | Ethyl | -CHO | 15.2 |

| 3 | Butyl | -CHO | 8.1 |

| 4 | Propyl | -CH=NOH | 2.3 |

| 5 | Propyl | -CH=N-NH₂ | 5.7 |

Table 1: SAR of 2-Alkylpyrimidine-5-carbaldehyde Analogues. This table illustrates how changes in the alkyl chain length at the 2-position and modification of the 5-carbaldehyde group can influence biological activity.

| Compound ID | Modification of 5-Carbaldehyde | Target | Inhibitory Concentration (IC₅₀, nM) |

| 6 | Oxime | VEGFR-2 | 50 |

| 7 | Hydrazone | EGFR | 75 |

| 8 | Schiff Base with Aniline (B41778) | CDK9 | 120 |

Table 2: Biological Activity of this compound Derivatives. This table showcases the potential of different derivatives of the 5-carbaldehyde group to target various protein kinases.

Applications in Materials Science

Integration into Supramolecular Host Materials

Role in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

While 2-Propylpyrimidine-5-carbaldehyde itself has not been the direct subject of AIE studies, research on structurally related pyrimidine (B1678525) derivatives has demonstrated the potential of this heterocyclic system to exhibit AIE characteristics. For instance, a study on 5-(benzylidene)pyrimidine-2,4,6-triones revealed that these molecules are virtually non-luminescent in dilute solutions but become highly emissive upon aggregation. The emission color of these AIE-active compounds can be tuned from red to green by altering the substituents on the phenyl ring.

The aldehyde group of this compound serves as a convenient synthetic handle to introduce moieties known to promote AIE. By reacting the aldehyde with various aniline (B41778) or active methylene (B1212753) compounds, it is possible to generate extended π-conjugated systems with rotatable bonds, a common structural feature of AIE luminogens. The resulting Schiff bases or Knoevenagel condensation products could potentially display AIE, with the propyl group at the 2-position influencing the solubility and packing modes in the aggregated state.

Table 1: Photophysical Properties of AIE-Active Pyrimidine-2,4,6-trione Derivatives

| Compound | Substituent on Phenyl Ring | Emission Color in Aggregate State | Maximum Emission Wavelength (nm) in Aggregate State |

| Derivative 1 | Dimethylamino | Red | 630 |

| Derivative 2 | Methoxy | Green | 540 |

This table presents data on AIE-active pyrimidine derivatives to illustrate the potential of the pyrimidine scaffold in this application.

Development of Nanomaterials (e.g., Nanoclusters with Pyrimidine-based Ligands)

The development of novel nanomaterials is a cornerstone of modern materials science, and pyrimidine derivatives are increasingly being utilized as essential components in this field. It has been reported that certain pyrimidine derivatives can yield stable and high-quality nanomaterials that possess significant electrical and optical properties. acs.org The synthesis of pyrimidine-5-carbaldehydes, in particular, has been noted as a route to these advanced materials. acs.org

The this compound molecule is a prime candidate for the synthesis of pyrimidine-based ligands for stabilizing and functionalizing nanomaterials, such as metal nanoclusters. The aldehyde group can be readily converted into a variety of coordinating groups, including amines, imines, and thiols, through well-established chemical transformations. These modified ligands can then bind to the surface of metal nanoparticles, influencing their size, stability, and physicochemical properties.

For example, pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles. researchgate.net In one study, a new pyrimidine-based Schiff base ligand was synthesized and used to create gold and platinum nanoparticles with sizes around 38 nm and 59 nm, respectively. researchgate.net These nanoparticles demonstrated significant antimicrobial and antioxidant activities. researchgate.net Similarly, pyrimidine-based ligands have been employed to create highly stable and luminescent copper nanoclusters. osf.io These nanoclusters not only exhibit interesting photophysical properties but also show potential applications in bioimaging and therapeutics due to their low toxicity and enzyme-mimetic activities. osf.io

Table 2: Examples of Nanomaterials Incorporating Pyrimidine-Based Ligands

| Nanomaterial | Pyrimidine-Based Ligand Type | Nanoparticle Size | Key Findings/Applications | Citation |

| Gold Nanoparticles | Schiff base | ~38 nm | Potent antimicrobial and antioxidant activities | researchgate.net |

| Platinum Nanoparticles | Schiff base | ~59 nm | Potent antimicrobial and antioxidant activities | researchgate.net |

| Copper Nanoclusters | Thiouracil derivative | Not specified | High stability, luminescence, enzyme-mimetic activity | osf.io |

This table highlights the use of pyrimidine derivatives as ligands in the synthesis of various nanomaterials.

The presence of the 2-propyl group in this compound can impart increased solubility in organic solvents, which is advantageous for the synthesis and processing of these nanomaterials. Furthermore, the pyrimidine ring itself can engage in π-π stacking interactions, which can be exploited to direct the self-assembly of nanoparticles into ordered superstructures.

Potential in Electronic and Optical Materials

The inherent electronic characteristics of the pyrimidine ring make it a highly valuable component in the design of electronic and optical materials. acs.org As a π-deficient heterocycle, the pyrimidine core acts as a strong electron-withdrawing group. osf.io This property is particularly useful in creating "push-pull" chromophores, where the pyrimidine ring is coupled with an electron-donating group, leading to significant intramolecular charge transfer (ICT). osf.ioacs.org Such ICT is the basis for many applications in optoelectronics.

Derivatives of pyrimidine have been successfully developed as:

Luminescent Materials: Aryl-substituted pyrimidines are known to be efficient blue-shifted emitters with high fluorescence quantum yields. osf.ioacs.org The emission properties are highly sensitive to the molecular environment, leading to strong solvatochromism. osf.io

OLED Emitters: Appropriately substituted 2,4,6-triarylpyrimidines have been shown to be effective emitters for Organic Light-Emitting Diodes (OLEDs), some exhibiting thermally activated delayed fluorescence (TADF). osf.io

Non-Linear Optical (NLO) Materials: The significant ICT in push-pull pyrimidine structures makes them suitable candidates for second-order NLO applications. osf.io

Photovoltaic Materials: Pyrimidine-based dyes have been explored for use in dye-sensitized solar cells (DSSCs). osf.ioacs.org

The aldehyde functionality of this compound provides a straightforward route to synthesize such push-pull systems. For instance, condensation with various aromatic amines can generate a range of arylvinylpyrimidine or aryliminepyrimidine chromophores. The electronic and optical properties of these materials can be fine-tuned by modifying the electron-donating strength of the aromatic amine and by further substitution on the pyrimidine ring.

Table 3: Optical Properties of Selected Pyrimidine-Based Chromophores

| Pyrimidine Derivative Type | Key Structural Feature | Emission Characteristics | Potential Application | Citation |

| Arylpyrimidines | Substituted with triphenylamine (B166846) or carbazole | Blue-shifted emission, high quantum yield | Luminescent materials | osf.io |

| 2,4,6-Triarylpyrimidines | Specific aryl substitutions | Thermally Activated Delayed Fluorescence (TADF) | OLEDs | osf.io |

| 4,6-Di(arylvinyl)pyrimidines | Extended π-conjugation via vinyl bridges | Two-photon absorption | Biological imaging, 3D data storage | osf.io |

| Push-pull pyrimidines | Donor-acceptor structure | Strong intramolecular charge transfer | Non-linear optics, photovoltaics | osf.ioacs.org |

This table summarizes the optical properties and applications of various classes of pyrimidine derivatives, demonstrating the versatility of the pyrimidine core.

Catalytic Roles and Applications

Organocatalysis involving Pyrimidine-5-carbaldehydes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Pyrimidine (B1678525) derivatives, owing to their unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions, have shown promise in this area.

While direct studies on 2-Propylpyrimidine-5-carbaldehyde as an organocatalyst are not extensively documented, the broader class of pyrimidine-5-carbaldehydes has been investigated in the context of asymmetric autocatalysis. researchgate.net This fascinating phenomenon involves a chiral product acting as a catalyst for its own formation, leading to significant amplification of enantiomeric excess from a small initial imbalance. researchgate.net The enantioselective alkylation of pyrimidine-5-carbaldehydes to produce chiral pyrimidine alcohols is a notable example of this process. researchgate.net The pyrimidine core in these reactions plays a crucial role in coordinating with the alkylating agent, typically a dialkylzinc reagent, and directing the stereochemical outcome of the reaction.

Furthermore, pyrimidine nucleosides have been utilized as N-centered nucleophiles in organocatalytic enantioselective aza-Michael reactions with α,β-unsaturated aldehydes. rsc.org This transformation, catalyzed by a diarylprolinol silyl (B83357) ether, yields chiral acyclic pyrimidine nucleosides with high enantioselectivity, which are valuable precursors for modified nucleic acid analogues. rsc.org In a different approach, the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction using 2-aminoethanesulfonic acid in water as an organocatalyst. tandfonline.com This highlights the utility of the pyrimidine scaffold in facilitating complex multicomponent reactions under environmentally benign conditions.

Application in Heterogeneous and Homogeneous Catalysis

The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. rsc.org Both methodologies offer distinct advantages, and pyrimidine-based systems have found applications in each.

Homogeneous Catalysis:

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, pyrimidine derivatives have been employed as ligands for transition metal catalysts. The nitrogen atoms within the pyrimidine ring can coordinate to metal centers, influencing their catalytic activity and selectivity. For instance, vitamin C has been demonstrated as an efficient and green homogeneous catalyst for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives under solvent-free conditions. researchgate.netoiccpress.com

Heterogeneous Catalysis:

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. wikipedia.org Pyrimidine derivatives have been incorporated into heterogeneous catalytic systems. A notable example is the use of a robust biowaste bone char-supported Brønsted solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This catalyst, prepared by modifying bone char with chlorosulfonic acid, efficiently promotes the one-pot, three-component reaction of various aldehydes, urea (B33335)/thiourea, and malononitrile (B47326). nih.gov The catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity.

The table below summarizes the key features of this heterogeneous catalytic system for the synthesis of pyrimidine-5-carbonitrile derivatives.

| Catalyst | Reactants | Reaction Conditions | Key Advantages |

| Bone char-nPrN-SO3H | Aldehyde derivatives, urea/thiourea, malononitrile | Solvent-free, 80 °C | Eco-friendly, reusable, high yields |

Catalytic Transformations in Organic Synthesis

The pyrimidine-5-carbaldehyde (B119791) moiety is a versatile functional group that can participate in a wide array of catalytic transformations, leading to the synthesis of diverse and complex molecular architectures. The regioselective functionalization of molecules like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) demonstrates the synthetic utility of this scaffold. shd-pub.org.rs This precursor can undergo selective C-N bond formation via an SNAr mechanism, facilitated by phase transfer catalysts, and can be further elaborated through one-pot Wittig olefination and bromination to generate novel pyrrolopyrimidines. shd-pub.org.rs

The development of catalyzed methods for pyrimidine synthesis is an active area of research. mdpi.com Various strategies, including [5+1] and [3+3] cycloadditions, have been employed to construct the pyrimidine ring. mdpi.com For example, an iron-catalyzed β-ammoniation/cyclization of saturated carbonyl compounds with amidines provides a modular route to pyrimidine derivatives. organic-chemistry.org This method utilizes a recyclable iron(II) complex and exhibits broad functional group tolerance. organic-chemistry.org Similarly, ruthenium complexes have been used to catalyze the synthesis of 2-(N-alkylamino)pyrimidines from guanidine (B92328) salts and alcohols. mdpi.com

The following table provides an overview of different catalytic methods for the synthesis of pyrimidine derivatives.

| Catalytic Method | Catalyst | Reactants | Product |

| β-Ammoniation/Cyclization | Iron(II)-complex | Ketones, aldehydes, or esters and amidines | Pyrimidine derivatives |

| Dehydrogenative Coupling | Ruthenium-complex | Guanidine salt and alcohols | 2-(N-Alkylamino)pyrimidines |

| One-pot Three-component Reaction | Bone char-nPrN-SO3H | Aldehyde derivatives, urea/thiourea, malononitrile | Pyrimidine-5-carbonitrile derivatives |

| [5+1] Annulation | ZnBr2 | Enamidines and orthoesters | Polysubstituted pyrimidines |

Role in Biomimetic Catalysis (e.g., NiSOD Models)

Biomimetic catalysis seeks to replicate the remarkable efficiency and selectivity of natural enzymes using synthetic molecules. Nickel-containing superoxide (B77818) dismutases (NiSODs) are a class of metalloenzymes that catalyze the disproportionation of the superoxide radical, a reactive oxygen species. nih.gov The active site of NiSOD features a unique nickel coordination environment, which is crucial for its catalytic activity. nih.gov

While direct involvement of this compound in NiSOD models has not been reported, pyrimidine derivatives have been explored in related areas. For instance, pyrimidine-2,4,6-trione (PYT) derivatives have been identified as inhibitors of mutant superoxide dismutase 1 (SOD1)-dependent protein aggregation, a process implicated in amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net These compounds have shown neuroprotective effects in cell-based assays. nih.gov Although this is not a direct mimic of NiSOD's catalytic function, it highlights the potential of the pyrimidine scaffold to interact with and modulate the function of superoxide dismutases.

The development of synthetic analogues of NiSOD aims to understand the structure-function relationships of the native enzyme and to create functional mimics with potential therapeutic applications. nih.gov The design of such models often involves ligands that can replicate the electronic and steric environment of the nickel center in the enzyme. The versatile coordination chemistry of pyrimidine derivatives suggests that they could be valuable components in the construction of future generations of NiSOD models.

Ionic Liquids in Catalysis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and catalysts in organic synthesis. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional volatile organic solvents. mdpi.com

Pyrimidine-based ionic liquids have been developed and utilized in various catalytic applications. For example, L-proline nitrate, an ionic liquid, has been shown to be an effective catalyst for the one-pot, three-component synthesis of dihydropyrimidine (B8664642) derivatives. japsonline.comjapsonline.comresearchgate.net The use of this ionic liquid catalyst leads to high yields and is more efficient than the non-catalyzed reaction. japsonline.comjapsonline.com The reaction mechanism involves the activation of the reactants by the ionic liquid, facilitating the formation of the pyrimidine ring. japsonline.com

Another example is the use of a DABCO-based ionic liquid for the efficient synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com This method offers advantages such as short reaction times, easy work-up, and reusability of the catalyst. oiccpress.com The development of task-specific ionic liquids, where the cation or anion is designed to have a specific function, is a growing area of research. Pyrimidine moieties can be incorporated into the structure of ionic liquids to impart specific catalytic properties.

The table below showcases examples of pyrimidine-related ionic liquid catalysis.

| Ionic Liquid Catalyst | Reaction | Advantages |

| L-proline nitrate | Synthesis of dihydropyrimidine derivatives | High yields, increased efficiency |

| [C4(DABCO-SO3H)2]·4ClO4 | Synthesis of pyrimido[4,5-d]pyrimidine derivatives | Short reaction times, easy work-up, reusable catalyst |

Supramolecular Chemistry Aspects

Self-Assembly Processes and Hierarchical Architectures

The molecular structure of 2-propylpyrimidine-5-carbaldehyde is conducive to self-assembly, a process where molecules spontaneously organize into ordered structures. This is driven by the tendency to achieve a lower energy state through the formation of multiple non-covalent bonds. The key features that would facilitate its self-assembly include:

π-π Stacking: The aromatic pyrimidine (B1678525) ring can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap, leading to an attractive force. This is a common organizing principle in the assembly of aromatic molecules.

Dipole-Dipole Interactions: The polar carbaldehyde group and the nitrogen atoms in the pyrimidine ring create a molecular dipole, which can lead to electrostatic interactions that guide the molecules into specific arrangements.

Hydrophobic Interactions: The 2-propyl group introduces a nonpolar, hydrophobic component to the molecule. In polar solvents, these groups would tend to aggregate to minimize their contact with the solvent, further driving the assembly process.

These fundamental interactions can lead to the formation of larger, hierarchical architectures. Simple assemblies, or supramolecular synthons, can act as building blocks for more complex and extended structures, ranging from one-dimensional chains to two-dimensional sheets and potentially three-dimensional frameworks. The final architecture would be highly dependent on factors such as solvent, temperature, and concentration.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is anticipated to be a dominant force in the crystal engineering of this compound. The molecule possesses hydrogen bond acceptors in the form of the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group. While it lacks strong classical hydrogen bond donors, weaker C-H---O and C-H---N hydrogen bonds involving the aldehyde and ring protons can play a significant role in stabilizing the crystal lattice.

The formation of specific, directional hydrogen bonds allows for a high degree of control in the design of solid-state structures, a field known as crystal engineering. For this compound, several hydrogen bonding motifs can be postulated:

Dimeric Structures: Molecules could form centrosymmetric dimers through C-H---N or C-H---O interactions.

Chain Formations: A head-to-tail arrangement of molecules linked by hydrogen bonds could result in the formation of one-dimensional chains.

Sheet Architectures: Inter-chain hydrogen bonding could then lead to the organization of these chains into two-dimensional sheets.

The interplay between hydrogen bonding and π-π stacking would ultimately determine the final crystal packing.

Host-Guest Chemistry with Pyrimidine-based Components

The electron-deficient nature of the pyrimidine ring in this compound suggests its potential to act as a host for electron-rich guest molecules. The cavity of the pyrimidine ring could engage in host-guest interactions with suitable small molecules or ions. The binding in such a host-guest complex would likely be driven by a combination of electrostatic interactions, van der Waals forces, and potentially charge-transfer interactions.

Furthermore, self-assembled structures of this compound could create larger cavities or channels capable of encapsulating guest molecules. The size and shape of these cavities would be dictated by the geometry of the self-assembled architecture. The aldehyde group could also be chemically modified to introduce specific recognition sites, enhancing the selectivity of the host for particular guests. This functionalization opens up possibilities for creating tailored molecular sensors or transport systems.

Formation of Columnar Helices and Bilayer Structures

The planar nature of the pyrimidine ring and the potential for directional intermolecular interactions suggest that this compound could, under specific conditions, form ordered structures such as columnar helices and bilayers.

Columnar Helices: The stacking of pyrimidine rings, if slightly offset in a regular manner, could lead to the formation of helical columns. The chirality of such helices could be induced by the presence of a chiral solvent or a chiral co-assembling molecule. The pitch and diameter of the helix would be determined by the precise nature of the intermolecular interactions.

Bilayer Structures: The amphiphilic character of the molecule, with its polar pyrimidine-carbaldehyde head and nonpolar propyl tail, is a prerequisite for the formation of bilayer structures, similar to those formed by lipids in biological membranes. In a polar solvent, the molecules could arrange themselves into sheets with the hydrophobic propyl tails sequestered in the interior of the bilayer and the polar heads exposed to the solvent. The stability of such a bilayer would be derived from the hydrophobic effect and the intermolecular interactions between the head groups.

The formation and characteristics of these complex architectures would be highly sensitive to the experimental conditions, providing an opportunity for the controlled fabrication of novel supramolecular materials.

Advanced Research Techniques and Methodologies

In-Situ Spectroscopic Monitoring of Reactions

The study of reaction kinetics and mechanisms for the synthesis and derivatization of 2-Propylpyrimidine-5-carbaldehyde benefits significantly from in-situ spectroscopic monitoring. These techniques allow researchers to observe the transformation of reactants into products in real-time, providing valuable data on reaction rates, intermediates, and the influence of various parameters.

For reactions involving the aldehyde group of this compound, such as imine formation, Infrared (IR) spectroscopy is a powerful tool. The progress of the reaction can be monitored by observing the disappearance of the characteristic aldehyde C=O stretching band, typically around 1700 cm⁻¹, and the simultaneous appearance of the imine C=N stretching band near 1640 cm⁻¹ nih.gov.

In more complex syntheses, such as the construction of the pyrimidine (B1678525) ring itself, a combination of techniques may be employed. Temperature-programmed reaction experiments can be coupled with online mass spectrometry to analyze gaseous byproducts, offering insights into the reaction pathway oup.com. Furthermore, quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy, using an internal standard like 1,3,5-dimethoxybenzene, can be used to determine the yield of pyrimidine products at various time points without the need for isolation, providing precise kinetic data acs.org.

High-Throughput Screening Methods for Biological Activity

High-throughput screening (HTS) is a critical methodology for discovering the biological potential of novel compounds like this compound. Given that the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics, HTS allows for the rapid evaluation of a compound's activity against a wide array of biological targets nih.govmdpi.com.

HTS methods are particularly valuable for creating and testing libraries of derivatives. Starting with the this compound core, synthetic protocols can be designed to be "library-amenable," allowing for the rapid generation of a diverse set of related molecules with varied substituents acs.org. These libraries can then be screened for numerous biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects nih.govmdpi.com.

For instance, image-based high-content screening (HCS) assays have been developed to assess the activity of pyrimidine derivatives against intracellular parasites like Trypanosoma cruzi nih.gov. Such a system could be adapted to test this compound for antiparasitic properties, where automated microscopy and image analysis quantify the compound's effect on parasite proliferation within host cells nih.gov. Similarly, pyrimidine derivatives have been screened against large panels of cancer cell lines to identify potent and selective anticancer agents mdpi.commdpi.com.

Chromatographic and Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification and analysis of this compound and its reaction products. Thin-Layer Chromatography (TLC) is a fundamental first step, primarily used to monitor reaction progress and to determine the optimal solvent system for purification researchgate.net. For pyrimidine derivatives, TLC can effectively distinguish between isomers, which often exhibit different Rƒ values acs.org.

Column chromatography, typically using silica (B1680970) gel as the stationary phase, is the standard method for purifying pyrimidine compounds on a preparative scale nih.govnih.gov. For an aldehyde like this compound, purification requires careful consideration. Aldehydes can sometimes decompose on acidic silica gel researchgate.net. To mitigate this, the silica gel can be neutralized with a base like triethylamine, or an alternative stationary phase such as alumina (B75360) may be used researchgate.net. Elution is typically performed with a low-polarity solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or diethyl ether, which allows the aldehyde to elute before more polar impurities like corresponding carboxylic acids or alcohols researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of the synthesized compound. It is a highly sensitive technique used to confirm the absence of impurities and to quantify the purity percentage of the final product acs.org.

Table 1: Example Chromatographic Conditions for Aldehyde and Pyrimidine Derivative Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application/Note | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Diethyl Ether (97:3) | Separation of aliphatic aldehydes from alcohols and acids. Aldehyde elutes first. | researchgate.net |

| Column Chromatography | Silica Gel | Methanol / Triethylamine (10:0.2) | Purification of a pyrimidine derivative after imine reduction. | nih.gov |

| TLC Analysis | Silica Gel | Hexane, Toluene, or Dichloromethane mixed with Ethyl Acetate, Diethyl Ether, or Acetonitrile | Screening various solvent systems to find optimal separation with a target Rƒ of ~0.3. | researchgate.net |

| HPLC | (Not specified) | (Not specified) | Final purity analysis of pyrimidine derivatives, confirming >95% purity. | acs.org |

Crystallographic Analysis (e.g., X-ray Diffraction of Derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. While the crystal structure of this compound itself may not be documented, the analysis of its derivatives is a crucial step in understanding its stereochemical properties and potential intermolecular interactions. This technique was famously used to elucidate the double-helix structure of DNA, which contains pyrimidine bases britannica.com.

The resulting crystallographic data are often deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the wider scientific community mdpi.com.

Table 2: Illustrative Crystallographic Data for Pyrimidine Derivatives

| Compound Type | Space Group | Key Structural Finding | Reference |

|---|---|---|---|

| 2′-OMe-m³C nucleoside | (Not specified) | The 2′-OMe modification alters sugar puckering to a C3′-endo conformation. | acs.org |